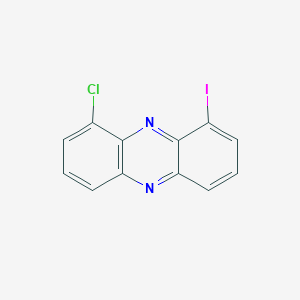

1-Chloro-9-iodo-phenazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-9-iodo-phenazine is a chemical compound with the molecular formula C12H6ClIN2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities

作用机制

Target of Action

Phenazines, the class of compounds to which 1-chloro-9-iodo-phenazine belongs, are known to exhibit a diverse range of biological properties . They have significant applications in both medicinal and industrial fields .

Mode of Action

Phenazines, in general, are known for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties . The interaction of phenazines with their targets often results in changes at the molecular and cellular levels .

Biochemical Pathways

Phenazines affect various biochemical pathways. They are synthesized by bacterial genera such as Pseudomonas, Burkholderia, Brevibacterium, Streptomyces, etc . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .

Result of Action

Phenazines are known for their wide spectrum of biological activities . They have remarkable pharmacological properties and have prompted the design and development of methods to access synthetic analogs with modified properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photodynamic processes occur by the light action at the appropriate wavelength in the presence of a photosensitizer . The interaction with the oxygen present in the cell generates reactive oxygen species (ROS) .

生化分析

Biochemical Properties

Phenazines, including 1-Chloro-9-iodo-phenazine, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Phenazines have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . They may influence growth and elicit induced systemic resistance

Molecular Mechanism

Phenazines serve as electron shuttles to alternate terminal acceptors, modify cellular redox states, act as cell signals that regulate patterns of gene expression, contribute to biofilm formation and architecture, and enhance bacterial survival

Metabolic Pathways

Phenazines are involved in the shikimate pathway, a key metabolism pathway that is widely present in organisms . This pathway can produce a series of substances, such as coenzyme Q, aromatic amino acids, and phenazines

准备方法

The synthesis of 1-Chloro-9-iodo-phenazine typically involves the halogenation of phenazine derivatives. One common method includes the reaction of 1-chlorophenazine with iodine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial production methods for phenazine derivatives, including this compound, often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and scalability .

化学反应分析

1-Chloro-9-iodo-phenazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Chloro-9-iodo-phenazine has a wide range of scientific research applications:

相似化合物的比较

1-Chloro-9-iodo-phenazine can be compared with other phenazine derivatives such as:

Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.

Clofazimine: A well-known antituberculosis agent with a phenazine core.

Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial properties.

What sets this compound apart is its unique halogenation pattern, which may confer distinct biological activities and chemical reactivity compared to other phenazine derivatives .

生物活性

1-Chloro-9-iodo-phenazine (C12H6ClIN2) is a derivative of phenazine, a class of compounds recognized for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Overview of Phenazine Compounds

Phenazines are nitrogen-containing heterocycles that exhibit a wide range of biological activities. They are produced by various bacterial species, particularly those in the genera Pseudomonas and Streptomyces. The structural variations in phenazine derivatives significantly influence their biological effects, making them valuable in medicinal chemistry.

This compound exhibits biological activity through several mechanisms:

- Electron Shuttle Activity : Phenazines can act as electron shuttles in microbial processes, facilitating the transfer of electrons to alternate terminal acceptors. This property enhances microbial survival and biofilm formation.

- Reactive Oxygen Species (ROS) Generation : The compound can generate ROS, which are involved in cell signaling and can induce cytotoxic effects in cancer cells .

- Interference with Cellular Processes : this compound may modify cellular redox states and regulate gene expression patterns, contributing to its antitumor activity .

Antimicrobial Properties

Research indicates that phenazine derivatives possess significant antimicrobial properties. This compound has been shown to inhibit the growth of various pathogenic bacteria. Its efficacy can be compared to other phenazine derivatives such as phenazine-1-carboxylic acid, which is known for its potent antimicrobial activity against fungal pathogens .

Antitumor Activity

Studies have demonstrated that phenazine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, some phenazines have shown selective cytotoxicity towards leukemia cells, with EC50 values significantly lower than those for normal cells. This selectivity suggests a potential for developing targeted cancer therapies based on this compound .

Case Studies and Research Findings

Several studies provide insights into the biological activities of phenazines:

- Cytotoxicity in Cancer Cells : A study reported that phenazine derivatives could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

- Antimicrobial Efficacy : Research demonstrated that halogenated phenazines, including this compound, exhibited strong antibacterial activity against Staphylococcus aureus, emphasizing their role in combating antibiotic-resistant strains .

- Biofilm Eradication : A series of studies focused on the biofilm-eradicating properties of halogenated phenazines. These compounds showed effectiveness in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Biochemical Pathways

The biological activity of this compound is mediated through various biochemical pathways:

Future Directions

Given the promising biological activities of this compound, future research should focus on:

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its cytotoxicity and antimicrobial effects.

- Therapeutic Applications : Investigating its potential as a therapeutic agent against specific cancers and resistant bacterial infections.

属性

IUPAC Name |

1-chloro-9-iodophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClIN2/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNHCDIQYMGFSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C3C(=N2)C=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。